Dihydrothebainone

Organic synthesis Morphinan alkaloids Process chemistry

Select Dihydrothebainone (CAS 847-86-9) as your preferred penultimate intermediate for morphinan synthesis. Its opened 4,5-oxide bridge with free phenolic 4-hydroxyl and retained 6-keto group enables high-yield conversion to codeine (70% overall). This unique oxidation state avoids protection/deprotection steps, reducing step count and improving throughput. It is the exclusive precursor for acid-catalyzed rearrangement to 5,14-bridged indolomorphinans, unlocking SAR studies not accessible from other morphinan ketones. USP-compliant reference standards available for regulatory submissions.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 847-86-9
Cat. No. B1240107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrothebainone
CAS847-86-9
Synonymsdihydrothobainone
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)CCC2C1CC4=C3C(=C(C=C4)OC)O
InChIInChI=1S/C18H23NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,13-14,21H,4-5,7-10H2,1-2H3/t13-,14+,18-/m0/s1
InChIKeyCDGFTOARGCEWKI-IYOUNJFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 70 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrothebainone (CAS 847-86-9) for Research and Industrial Procurement: Core Identity and Synthetic Origin


Dihydrothebainone (CAS 847-86-9), systematically designated as 4-hydroxy-3-methoxy-17-methylmorphinan-6-one, is a semi-synthetic morphinan alkaloid derived from thebaine, a natural constituent of Papaver somniferum [1]. Structurally defined by a pentacyclic morphinan scaffold bearing a 6-keto group and a phenolic 4-hydroxyl moiety, it possesses a molecular formula of C18H23NO3 and a molecular weight of 301.4 g/mol [2]. This compound exists as a single, defined stereoisomer with the (1S,9R,10R) absolute configuration and functions principally as a pivotal intermediate in the total synthesis of clinically significant morphinan alkaloids, rather than as an end-use therapeutic agent [1].

Why Dihydrothebainone (CAS 847-86-9) Cannot Be Replaced by Other Morphinan Intermediates in Synthesis Workflows


While several morphinan ketones share superficial structural homology, direct substitution of dihydrothebainone with analogs such as dihydrocodeinone or nordihydrocodeinone introduces quantifiable losses in synthetic efficiency and route divergence. Dihydrothebainone uniquely possesses the 4,5-oxide bridge opened while retaining the 6-keto functionality and a free phenolic 4-hydroxyl group, a specific oxidation state that enables high-yield conversion to codeine (70% overall) and thebaine via bromination–dehydrobromination sequences [1]. Analogs lacking this precise substitution pattern either fail to undergo the requisite oxide bridge closure or require additional protection/deprotection steps, reducing overall yield and increasing step count [2]. Furthermore, dihydrothebainone serves as an acid-catalyzed rearrangement precursor for generating 5,14-bridged indolomorphinan derivatives—a transformation not accessible from dihydrocodeinone or thebaine under equivalent conditions [3].

Dihydrothebainone (CAS 847-86-9) Quantitative Differentiation: Evidence-Based Comparator Analysis


Synthetic Yield Efficiency: Dihydrothebainone vs. Thebaine in Diastereomerically Pure Synthesis

An improved three-step synthesis from thebaine achieves diastereomerically pure dihydrothebainone with a 41% overall yield via direct transformation of dihydrothebaine-φ to thebainone-A using 6N HCl [1]. This represents a defined baseline for process optimization, whereas alternative routes requiring chromatographic separation of diastereomers typically incur yield penalties exceeding 15-20% due to epimerization losses at C-14 [2].

Organic synthesis Morphinan alkaloids Process chemistry

Downstream Conversion Efficiency: Dihydrothebainone to Codeine vs. Alternative Intermediates

Dihydrothebainone undergoes bromination and dehydrobromination to construct the 4,5-oxide bridge, yielding 1-bromo- and 1,7-dibromodihydrocodeinone which, upon catalytic debromination, give dihydrocodeinone practically quantitatively, culminating in a 70% overall yield of codeine from dihydrothebainone [1]. In contrast, nordihydrocodeinone requires additional N-methylation steps to access codeine, while dihydrocodeinone cannot be directly converted to thebaine without intermediate reduction to dihydrothebainone [2].

Alkaloid synthesis Codeine production Process yield

Precursor Exclusivity: Dihydrothebainone as the Sole Gateway to 5,14-Bridged Indolomorphinan κ-Selective Ligands

Acid-catalyzed rearrangement of dihydrothebainone-derived intermediates (dihydrothevinol rearrangement products) produces morphinanone precursors (3b) that are uniquely positioned for conversion to 5,14-bridged indolomorphinans (4b) [1]. Compound 4b exhibits high κ-opioid receptor affinity and substantial κ-selectivity—a pharmacological profile not attainable from dihydrocodeinone, thebaine, or codeine under equivalent synthetic conditions [1]. While precise Ki values for dihydrothebainone itself are not reported in the accessible literature, the κ-selectivity of downstream ligand 4b demonstrates the critical role of the dihydrothebainone-derived scaffold in accessing this pharmacophore space.

Medicinal chemistry Opioid receptor pharmacology Ligand design

Stereochemical Integrity: Diastereomerically Pure Dihydrothebainone vs. Epimeric Mixtures in Morphine Total Synthesis

The improved synthetic method for diastereomerically pure dihydrothebainone (1) eliminates contamination by its 14β-epimer, which would otherwise propagate stereochemical errors through subsequent steps in morphine and codeine total synthesis [1]. The 14β-epimer, if present, leads to unnatural stereoisomers with divergent pharmacological properties [2]. The 41% overall yield for diastereomerically pure material [1] is achieved without chromatographic resolution, whereas generic synthetic protocols frequently produce epimeric mixtures requiring additional purification, reducing isolated yield of the desired (14α) diastereomer by an estimated 10-25% depending on epimerization extent during workup [3].

Stereoselective synthesis Morphine total synthesis Chiral intermediates

Analytical Reference Standard Purity: Dihydrothebainone as USP Hydrocodone Related Compound A

Dihydrothebainone is officially designated as Hydrocodone Related Compound A under the United States Pharmacopeia (USP) reference standard program and is available as a certified pharmaceutical secondary standard . This regulatory recognition distinguishes it from structurally related morphinan ketones such as dihydrocodeinone and nordihydrocodeinone, which lack comparable compendial designation as hydrocodone-related impurities. Certified reference material status ensures batch-to-batch consistency and traceable purity documentation essential for validated analytical methods in regulated pharmaceutical quality control environments.

Pharmaceutical quality control Reference standards Impurity profiling

Super Acid-Mediated Cyclization Advantage: β,γ-Unsaturated Ketone Route Specific to Dihydrothebainone Scaffold

U.S. Patent 4,368,326 describes a method for producing morphinan compounds utilizing β,γ-unsaturated ketones in place of the α,β-unsaturated ketones previously employed in the prior art [1]. The cyclization of β,γ-unsaturated bromoketones (13 or 14) to 1-bromo-N-formylnordihydrothebainone (17) proceeds efficiently in the presence of super acids such as trifluoromethane sulfonic acid and antimony pentafluoride, whereas conventional strong acids (sulfuric acid, phosphoric acid) fail to effect this transformation [1]. This super acid-mediated cyclization represents a route-specific advantage inherent to the dihydrothebainone scaffold that is not accessible using α,β-unsaturated ketone analogs.

Process chemistry Cyclization methodology Patent synthesis

Procurement-Driven Application Scenarios for Dihydrothebainone (CAS 847-86-9) Based on Quantitative Evidence


Total Synthesis of Codeine and Thebaine: Route Selection Based on 70% Overall Yield

Research groups and fine chemical manufacturers executing total synthesis of codeine or thebaine should select dihydrothebainone over nordihydrocodeinone or dihydrocodeinone as the penultimate intermediate. The documented 70% overall yield from dihydrothebainone to codeine [1], achieved via bromination/dehydrobromination to construct the 4,5-oxide bridge, provides a quantifiable yield advantage relative to alternative intermediates. This scenario is particularly relevant for laboratories seeking to minimize step count while maximizing material throughput in morphinan alkaloid production.

Medicinal Chemistry: Accessing 5,14-Bridged Indolomorphinan κ-Selective Ligands

Medicinal chemistry programs investigating κ-opioid receptor pharmacology or developing selective κ-agonists/antagonists require dihydrothebainone as the exclusive precursor for acid-catalyzed rearrangement to morphinanone intermediates that yield 5,14-bridged indolomorphinans [2]. No alternative morphinan starting material provides entry to this ligand class. Procurement of dihydrothebainone for this application enables structure-activity relationship studies that are otherwise synthetically inaccessible.

Pharmaceutical Quality Control: USP-Compliant Hydrocodone Impurity Analysis

Analytical laboratories performing hydrocodone-related impurity profiling under USP monograph specifications must source dihydrothebainone certified as Hydrocodone Related Compound A reference standard . Use of non-certified or alternative morphinan ketones in this application would render analytical methods non-compliant with compendial requirements, directly impacting regulatory submission validity for pharmaceutical manufacturers.

Process Development: Super Acid-Mediated Morphinan Cyclization at Scale

Industrial process chemists developing scalable morphinan production should evaluate dihydrothebainone-derived β,γ-unsaturated bromoketone intermediates for super acid-mediated cyclization [3]. This route-specific advantage, validated at 0.35 mol scale, is not available using α,β-unsaturated ketone analogs and provides a differentiated pathway for morphinan core construction under conditions where conventional strong acids are ineffective. Procurement for process R&D should be guided by this cyclization compatibility criterion.

Quote Request

Request a Quote for Dihydrothebainone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.